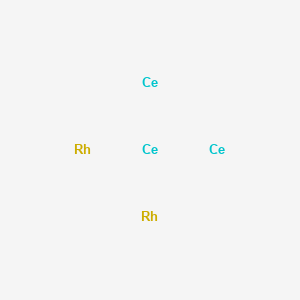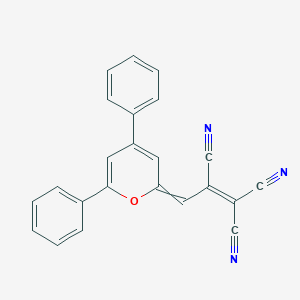
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups and a propene chain with multiple nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-2H-pyran-2-one with malononitrile in the presence of a base, followed by the addition of a suitable aldehyde to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,6-Diphenyl-2H-pyran-2-ylidene)-N-methyl benzenaminium iodide
- 3,4-Dihydro-6-methyl-2H-pyran-2-one
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Uniqueness
3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a pyran ring with phenyl substitutions and multiple nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
65563-10-2 |
|---|---|
Fórmula molecular |
C23H13N3O |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-(4,6-diphenylpyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H13N3O/c24-14-20(21(15-25)16-26)12-22-11-19(17-7-3-1-4-8-17)13-23(27-22)18-9-5-2-6-10-18/h1-13H |
Clave InChI |
JAUOJZMASWBJEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)OC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
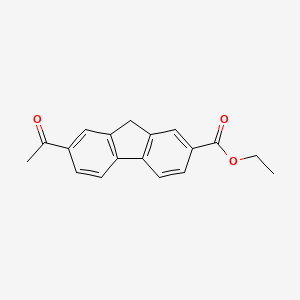
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

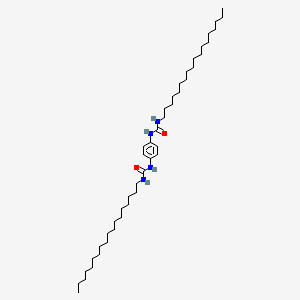
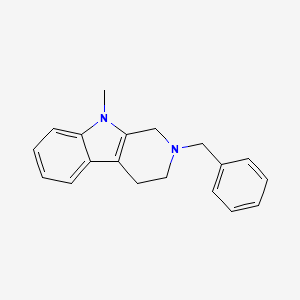
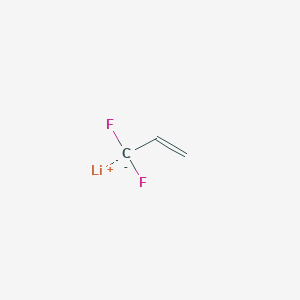

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)



